molecular formula C22H36BrNO6S B13766937 Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) CAS No. 66902-92-9

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester)

Cat. No.: B13766937
CAS No.: 66902-92-9
M. Wt: 522.5 g/mol
InChI Key: LOZDQBCXUFSNNU-UHFFFAOYSA-M
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Description

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) typically involves multiple steps. The process begins with the preparation of the quaternary ammonium salt, which is then reacted with the appropriate ester to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in studies involving cell membranes and ion channels due to its quaternary ammonium structure.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-3-hydroxypropyl)trimethylammonium bromide
  • (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide

Uniqueness

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) is unique due to its specific ester and quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological membranes and proteins.

Properties

CAS No.

66902-92-9

Molecular Formula

C22H36BrNO6S

Molecular Weight

522.5 g/mol

IUPAC Name

[3-(4-bromo-2-phenylpent-4-enoyl)oxy-2,2-dimethylpropyl]-diethyl-methylazanium;methyl sulfate

InChI

InChI=1S/C21H33BrNO2.CH4O4S/c1-7-23(6,8-2)15-21(4,5)16-25-20(24)19(14-17(3)22)18-12-10-9-11-13-18;1-5-6(2,3)4/h9-13,19H,3,7-8,14-16H2,1-2,4-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LOZDQBCXUFSNNU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC(C)(C)COC(=O)C(CC(=C)Br)C1=CC=CC=C1.COS(=O)(=O)[O-]

Origin of Product

United States

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